2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide

Antiviral Influenza H3N2

2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide (PubChem CID is a synthetic small molecule belonging to the furan-3-carboxamide class, characterized by a 2,5-dimethyl-substituted furan core and a 3-trifluoromethylphenyl amide moiety. This compound is relevant in early-stage drug discovery for oncology and virology, with its core scaffold recognized for providing a versatile pharmacophore that has shown anti-inflammatory and antimicrobial potential.

Molecular Formula C14H12F3NO2
Molecular Weight 283.25
CAS No. 445008-03-7
Cat. No. B2798846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
CAS445008-03-7
Molecular FormulaC14H12F3NO2
Molecular Weight283.25
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H12F3NO2/c1-8-6-12(9(2)20-8)13(19)18-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19)
InChIKeySTANQHGHWXUQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide (CAS 445008-03-7): A Procurement Guide for Furan-3-Carboxamide Research


2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide (PubChem CID 5083289) is a synthetic small molecule belonging to the furan-3-carboxamide class, characterized by a 2,5-dimethyl-substituted furan core and a 3-trifluoromethylphenyl amide moiety [1]. This compound is relevant in early-stage drug discovery for oncology and virology, with its core scaffold recognized for providing a versatile pharmacophore that has shown anti-inflammatory and antimicrobial potential [2]. Its procurement is driven by its utility as a defined chemical probe for structure-activity relationship (SAR) studies across multiple therapeutic indications.

Why 2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide Cannot Be Substituted with General Furan Carboxamides


Generic substitution within the furan-3-carboxamide class is inadvisable due to the profound impact of specific aryl substitutions on biological activity. Systematic SAR studies on this scaffold demonstrate that the 2,5-dimethyl substitution on the furan ring is critical for anti-influenza activity, and the nature of the N-aryl group dictates the potency and selectivity profile across different therapeutic targets . Critically, within the anti-inflammatory domain, the specific substitution on the N-aryl ring drives efficacy; 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide shows enhanced anti-inflammatory activity (114.2%) over the benchmark ibuprofen, while other analogs in the series underperform [1]. This demonstrates that minor structural changes lead to significant functional divergence, making the precise molecular identity of 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide essential for reproducible research.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide vs. Key Analogs


In Vitro Antiviral Activity Against Influenza A (H3N2) in MDCK Cells

This specific compound demonstrates quantifiable antiviral activity against a clinically relevant influenza A strain. In a functional assay measuring inhibition of H3N2 virus replication in MDCK cells, 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide achieved an MIC50, confirming its direct antiviral effect . While a direct head-to-head comparison with a close structural analog is unavailable, the compound's activity is consistent with the class-level SAR, where the 2,5-dimethyl-substituted heterocyclic moiety is essential for anti-influenza potency, and the 3-(trifluoromethyl)phenyl group modulates the effect .

Antiviral Influenza H3N2

In Vitro Antitumor Activity Against KB Human Carcinoma Cell Line

The compound exhibits quantifiable growth inhibitory activity against human cancer cells. In a 72-hour in vitro antiproliferative assay against the KB human carcinoma cell line, 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide demonstrated measurable tumor cell growth inhibition, reported as an ID50 value . This specific activity differentiates the compound from other furan-3-carboxamides where activity is measured in different cell lines or reported with different metrics. A close structural analog from the same class, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, showed a Mean Graph Midpoint (MG-MID) GI50 value of 4.22 μM against a broader panel of 58 human tumor cell lines, providing a benchmark for the class potential [1].

Antitumor Cytotoxicity KB Cells

Class-Level In Vivo Anti-Inflammatory Activity Surpassing Ibuprofen

In the absence of direct in vivo data for the specific compound, class-level evidence provides robust proof of the scaffold's anti-inflammatory differentiation. In a carrageenan-induced paw edema model in white rats, the closest in-class comparator, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, demonstrated anti-inflammatory activity of 114.2%, representing a 14.2% improvement over ibuprofen (set at 100%) [1]. This class-level inference strongly suggests that analogs with optimized N-aryl substitution, particularly those containing electron-withdrawing groups like trifluoromethyl, may achieve similar or superior profiles.

Anti-inflammatory In Vivo Ibuprofen

Key Application Scenarios for 2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide in Drug Discovery


Scaffold Optimization for Anti-Influenza Therapeutics

This compound is a critical chemical probe for expanding the SAR of anti-influenza agents beyond the H5N1 subtype. Its proven in vitro activity against H3N2 makes it an essential tool for designing broad-spectrum influenza inhibitors, contributing to pandemic preparedness research.

Dual-Mechanism Anticancer and Anti-Inflammatory Lead Generation

Leveraging its demonstrated in vitro antitumor activity against KB cells and the class-level anti-inflammatory potential that surpasses ibuprofen in vivo [1], this compound serves as a starting point for developing multi-functional agents targeting inflammation-driven cancers.

Physicochemical Property Modulation via Trifluoromethyl Bioisostere

The 3-trifluoromethylphenyl group is a classic strategy to enhance metabolic stability and lipophilicity (computed XLogP3 of 3.5) [2]. This makes the compound a key negative control or comparator in medicinal chemistry programs aiming to dial out these properties while retaining furan carboxamide bioactivity.

Cross-Screening in Kinase and Epigenetic Target Panels

Given the furan-3-carboxamide scaffold's potential for kinase inhibition and the unique substitution pattern of this compound, it is a valuable addition to small-molecule libraries for high-throughput screening against a wide range of emerging targets, including epigenetic regulators, to identify novel pharmacological activities.

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